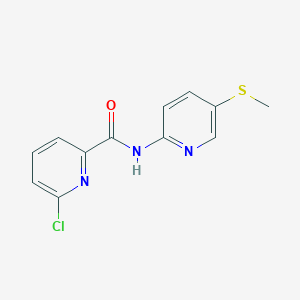

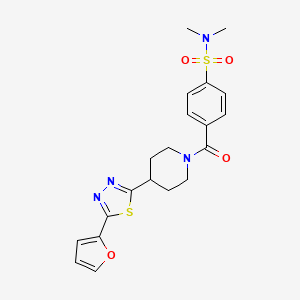

![molecular formula C20H18N6O3S B2375857 N-(4-(3-(((1H-苯并[d]咪唑-2-基)甲基)氨基)-3-氧代丙基)噻唑-2-基)-2-氧代-1,2-二氢吡啶-3-甲酰胺 CAS No. 1206997-11-6](/img/structure/B2375857.png)

N-(4-(3-(((1H-苯并[d]咪唑-2-基)甲基)氨基)-3-氧代丙基)噻唑-2-基)-2-氧代-1,2-二氢吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

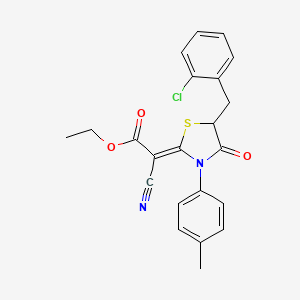

N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H18N6O3S and its molecular weight is 422.46. The purity is usually 95%.

BenchChem offers high-quality N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

苯并咪唑部分

苯并咪唑是一种杂环芳香族有机化合物。 这种双环化合物由苯和咪唑的稠合而成 。 众所周知,苯并咪唑衍生物具有多种生物活性,例如抗菌、抗分枝杆菌、抗炎、抗肿瘤、抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、驱虫、抗真菌和溃疡形成活性 .

噻唑部分

噻唑是一种杂环化合物,同时含有硫和氮;“噻唑”一词也指一大类衍生物。噻唑本身是一种淡黄色液体,具有吡啶样气味,分子式为C3H3NS。 在过去的几十年里,人们对噻唑环进行了大量研究,试图找到与该骨架相关的新的化合物,这些化合物可以作为抗氧化剂、止痛剂、抗炎剂、抗菌剂、抗真菌剂、抗病毒剂、利尿剂、抗惊厥剂、神经保护剂和抗肿瘤或细胞毒性药物分子,而副作用更小 .

抗肿瘤活性

一些苯并咪唑衍生物已被筛选为针对各种人类肿瘤细胞系的抗肿瘤剂 。苯并咪唑核存在于众多类别具有广泛生物活性的治疗剂中,这吸引了药物化学家的注意,使其在寻找新的治疗靶点方面越来越重视该核。

抗菌活性

苯并咪唑衍生物对测试菌株显示出显著的抗菌作用,即 革兰氏阳性菌、革兰氏阴性菌(细菌)和真菌菌株 .

抗病毒活性

抗炎活性

抗氧化活性

苯并咪唑和噻唑衍生物与抗氧化活性有关,这有助于保护细胞免受自由基的损伤 .

神经保护活性

作用机制

Target of Action

The compound, also known as N-[4-[3-(1H-benzimidazol-2-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide, is a complex molecule that contains an imidazole ring . Imidazole derivatives have been found to interact with a variety of biological targets, including Aurora kinase A and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation and are often targets for cancer therapeutics .

Mode of Action

Imidazole derivatives are known to interact with their targets through a variety of mechanisms, including inhibition, activation, and allosteric modulation . For example, some imidazole derivatives have been found to act as allosteric activators of human glucokinase , a key enzyme in glucose metabolism.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, activation of glucokinase can enhance glucose utilization and insulin secretion, providing a potential therapeutic approach for type-2 diabetes . Moreover, inhibition of Aurora kinase A and Cyclin-dependent kinase 2 can disrupt cell cycle progression, potentially leading to cell death in cancer cells .

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents due to the presence of a positive charge on either of two nitrogen atoms This suggests that the compound may have good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. For instance, activation of glucokinase can lower blood glucose levels, while inhibition of Aurora kinase A and Cyclin-dependent kinase 2 can induce cell cycle arrest and apoptosis in cancer cells .

属性

IUPAC Name |

N-[4-[3-(1H-benzimidazol-2-ylmethylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O3S/c27-17(22-10-16-24-14-5-1-2-6-15(14)25-16)8-7-12-11-30-20(23-12)26-19(29)13-4-3-9-21-18(13)28/h1-6,9,11H,7-8,10H2,(H,21,28)(H,22,27)(H,24,25)(H,23,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPOUGTWYUDDHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CNC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/new.no-structure.jpg)

![N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2375784.png)

![6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2375785.png)

![Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate](/img/structure/B2375794.png)